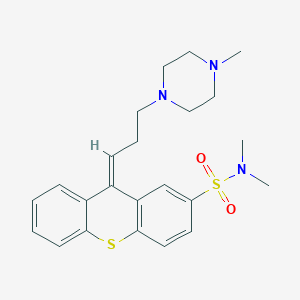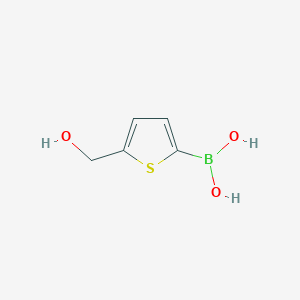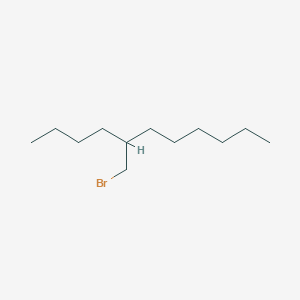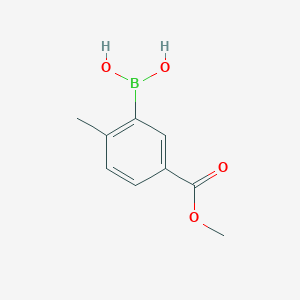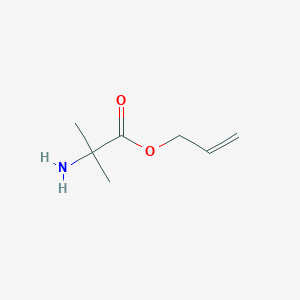
prop-2-enyl 2-amino-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
prop-2-enyl 2-amino-2-methylpropanoate is a chemical compound with the molecular formula C7H13NO2. It is an ester derivative of alanine, a non-essential amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 2-amino-2-methylpropanoate typically involves the esterification of alanine with 2-propenyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
prop-2-enyl 2-amino-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
prop-2-enyl 2-amino-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of prop-2-enyl 2-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release alanine, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alanine, methyl ester: Similar in structure but with a methyl group instead of a 2-propenyl group.
Alanine, ethyl ester: Contains an ethyl group instead of a 2-propenyl group.
Alanine, isopropyl ester: Features an isopropyl group instead of a 2-propenyl group.
Uniqueness
prop-2-enyl 2-amino-2-methylpropanoate is unique due to its 2-propenyl ester group, which imparts distinct chemical properties and reactivity compared to other alanine esters. This uniqueness makes it valuable for specific applications in organic synthesis and research .
Propriétés
Numéro CAS |
127043-34-9 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
prop-2-enyl 2-amino-2-methylpropanoate |
InChI |
InChI=1S/C7H13NO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5,8H2,2-3H3 |
Clé InChI |
WGTZLCLKDHIOHK-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCC=C)N |
SMILES canonique |
CC(C)(C(=O)OCC=C)N |
Synonymes |
Alanine, 2-methyl-, 2-propenyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


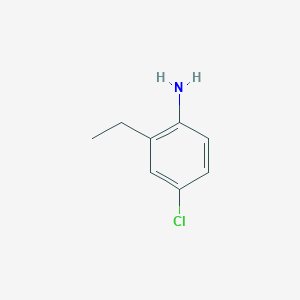
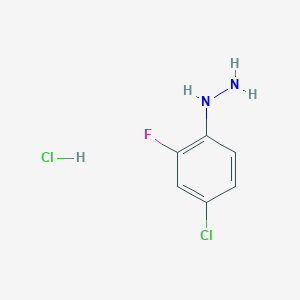
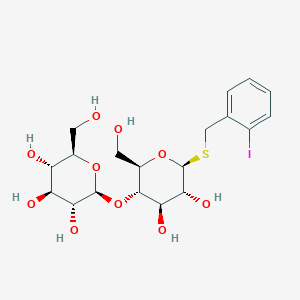
![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
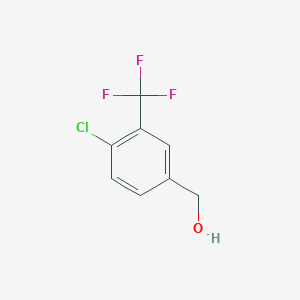
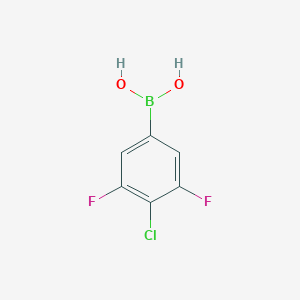
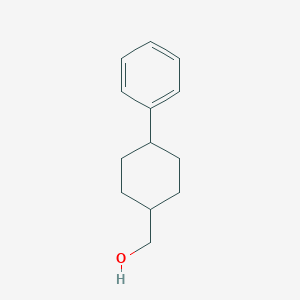
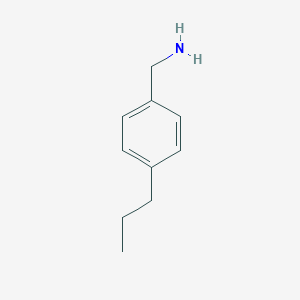
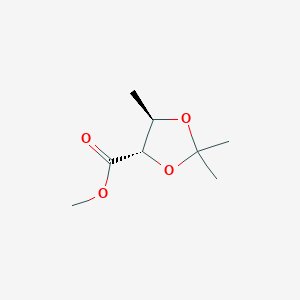
![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
